molecular formula C3H10NO2Si B582865 Silanediol, [(dimethylamino)methyl]-(9CI) CAS No. 142756-08-9

Silanediol, [(dimethylamino)methyl]-(9CI)

Cat. No.: B582865
CAS No.: 142756-08-9
M. Wt: 120.203
InChI Key: LIBQJZLZAOYRFJ-UHFFFAOYSA-N
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Description

Silanediol, [(dimethylamino)methyl]-(9CI) is a special chemical with the molecular formula C3H11NO2Si . It is a main product of BOC Sciences, a world-leading provider of special chemicals .


Synthesis Analysis

The synthesis of silanediol-based compounds has been explored in various studies. For instance, a study on the efficient synthesis and extended applications of the polar aprotic solvent methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate, a component of the green solvent PolarClean, has been reported . Another study discussed the structural analysis of silanediols as transition-state-analogue inhibitors of the benchmark metalloprotease thermolysin . A different research focused on the preparation and catalytic activity of BINOL-derived silanediols .


Molecular Structure Analysis

The molecular structure of Silanediol, [(dimethylamino)methyl]-(9CI) can be analyzed using various tools. The molecular weight of a similar compound, Silanediol, dimethyl-, diacetate, is 176.2426 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The chemical reactions involving silanediol-based compounds can be complex. For instance, the Mannich reaction, an aminoalkylation reaction, involves the condensation of an enolizable carbonyl compound with a nonenolizable aldehyde and ammonia or a primary or a secondary amine to furnish a β-aminocarbonyl compound . Another reaction type is the nucleophilic aromatic substitution, which can occur under certain conditions .


Physical and Chemical Properties Analysis

Silanediol, [(dimethylamino)methyl]-(9CI) is a colorless transparent liquid . It is soluble in water and organic solvents, such as alcohols and ethers . It is relatively stable and not easy to decompose at room temperature and regular conditions .

Mechanism of Action

The mechanism of action of silanediol-based compounds can vary depending on the specific compound and its application. For instance, in the Mannich reaction, an iminium ion is formed due to nucleophilic addition of amine to formaldehyde and subsequent loss of a water molecule . In a nucleophilic aromatic substitution reaction, the aryl halide is activated by substitution with strongly electron-attracting groups .

Properties

InChI

InChI=1S/C3H10NO2Si/c1-4(2)3-7(5)6/h5-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBQJZLZAOYRFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C[Si](O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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